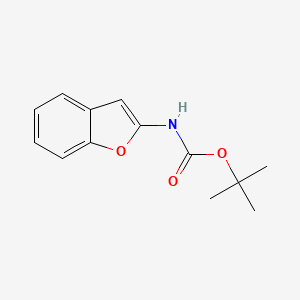

tert-Butyl benzofuran-2-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl benzofuran-2-ylcarbamate is a chemical compound with the CAS Number: 1629535-19-8 and a molecular weight of 233.27 . It is a solid substance and its IUPAC name is this compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, tert-butyl 2-(substituted benzamido) phenylcarbamate, was synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis

This compound is a solid substance . Its storage temperature should be under -20°C in a sealed and dry environment .Scientific Research Applications

Organic Electroluminescence

Tert-Butyl benzofuran-2-ylcarbamate derivatives have been explored for their potential in organic electroluminescence. A study demonstrated the synthesis of linear benzofuran trimers, including derivatives with tert-butyl groups, which were tested as materials for organic electroluminescence (OEL). The presence of tert-butyl groups was found to prevent aggregation in the solid state, maintaining emission in the blue region of the visible spectrum, indicating their utility in the development of OEL devices (Anderson, Taylor, & Verschoor, 2004).

Synthesis of GABAB Modulators

Research has also demonstrated the efficient synthesis of GABAB positive allosteric modulators using this compound derivatives. An example includes the synthesis of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one from the anhydrous lithium salt of 2,4-di-tert-butylphenol, mediated by gallium(III) chloride, showcasing the compound's role in facilitating complex organic synthesis processes (Alker et al., 2008).

Antioxidant Activity Studies

This compound derivatives have been identified to possess potential antioxidant activity. For instance, the antioxidant capability of 5,7-di-tert-butyl-3-aryl-3H-benzofuran-2-ones was investigated, revealing their potential as chain-breaking antioxidants. This suggests their application in the development of new antioxidant compounds (Lundgren et al., 2006).

Catalytic Applications and Chemical Synthesis

In catalysis and chemical synthesis, this compound derivatives have been utilized in innovative methodologies. For example, an iron-catalyzed process leveraged tert-butyl groups for the construction of polysubstituted benzofurans, indicating its utility in the synthesis of complex organic molecules and potential applications in pharmaceutical synthesis (Guo et al., 2009).

Antimicrobial and Antioxidant Scaffolds

The synthesis of novel antimicrobial and antioxidant scaffolds using this compound derivatives has been reported. This includes the development of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, highlighting the versatility of this compound in medicinal chemistry and its potential in the development of new therapeutic agents (Rangaswamy et al., 2017).

Safety and Hazards

Future Directions

While specific future directions for tert-Butyl benzofuran-2-ylcarbamate were not found, a related compound, tert-butyl 2-(substituted benzamido) phenylcarbamate, was synthesized and evaluated for in vivo anti-inflammatory activity . This suggests potential future directions in the development of new anti-inflammatory drugs.

properties

IUPAC Name |

tert-butyl N-(1-benzofuran-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWKOAIDKNPCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride](/img/structure/B2588654.png)

![(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2588656.png)

![2-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2588658.png)

![N-(1-Cyanocyclohexyl)-2-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]acetamide](/img/structure/B2588659.png)

![5-chloro-N-methyl-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2588663.png)

![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)

![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)